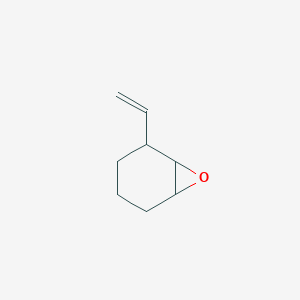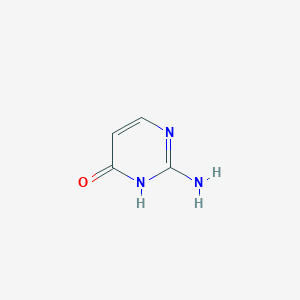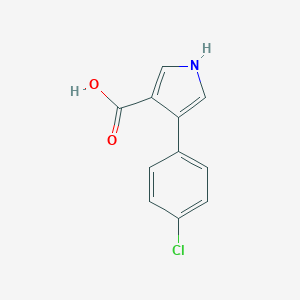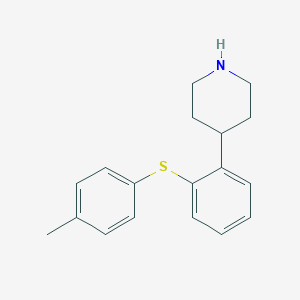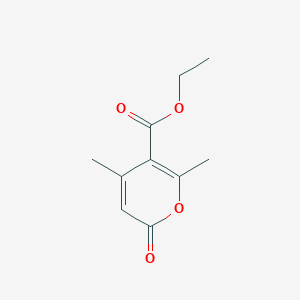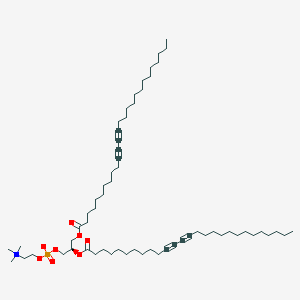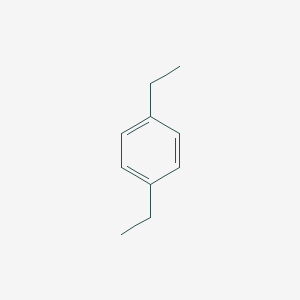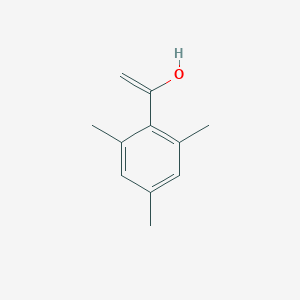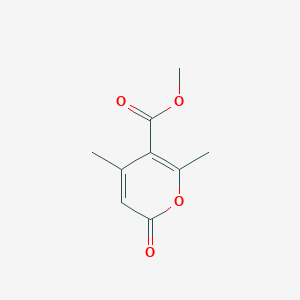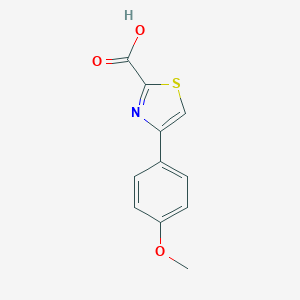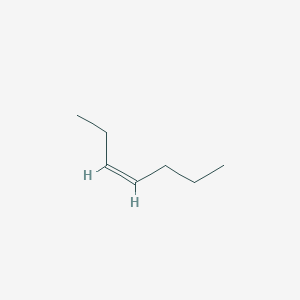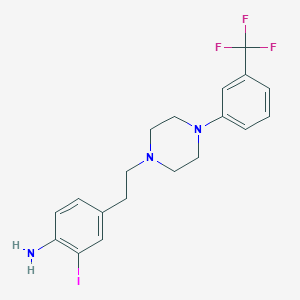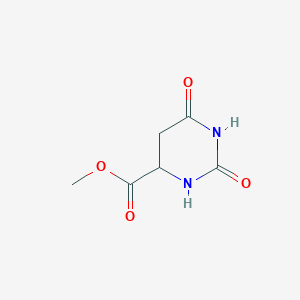
Methyl dihydroorotate
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis of methyl dihydroorotate was not directly found, related compounds and methodologies offer insight into possible synthetic approaches. For instance, methyl dichlorofluoroacetate, a compound with potential relevance due to its ester and chlorofluoro functionalities, can undergo reductive coupling–elimination reactions in the presence of zinc(0) and copper(I) chloride, producing α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields (Ishihara & Kuroboshi, 1987). This suggests a pathway for constructing similar molecular frameworks through selective functional group transformations.
Molecular Structure Analysis
The molecular structure of dihydroorotate dehydrogenase, an enzyme closely related to the synthesis and metabolism of dihydroorotate compounds, reveals a binuclear zinc center crucial for its catalytic activity. The structure determined through X-ray crystallography illustrates the enzyme's homodimeric nature, with each subunit containing a binuclear zinc center that plays a pivotal role in the enzyme's function, highlighting the importance of metal ions in biological catalysis (Thoden et al., 2001).
Chemical Reactions and Properties
Dihydroorotate dehydrogenase catalyzes the reversible conversion of carbamoyl aspartate to dihydroorotate, employing a unique catalytic mechanism involving a binuclear zinc center. This enzyme demonstrates specificity for dihydropyrimidine substrates and can utilize various N-substituted dihydroorotates as substrates, indicating a broad substrate tolerance and the role of the enzyme in pyrimidine biosynthesis (Hines et al., 1986).
Wissenschaftliche Forschungsanwendungen
Methylation of the DPYD Promoter and Cancer Treatment : Methylation in the DPYD promoter region might regulate dihydropyrimidine dehydrogenase (DPD) activity, impacting 5-fluorouracil (5-FU) toxicity in cancer patients (Ezzeldin, Lee, Mattison, & Diasio, 2005).
Methylobacterium extorquens in Biotechnology : This organism's methylotrophy is significant for producing value-added products from renewable resources like methanol (Ochsner, Sonntag, Buchhaupt, Schrader, & Vorholt, 2014).
Therapeutic Development : Selective inhibition of dihydroorotate dehydrogenase (DHODH) has shown promise in treating cancer, immunological disorders, and infections (Reis, Calil, Feliciano, Pinheiro, & Nonato, 2017).
Inhibition of Human Dihydroorotate Dehydrogenase : Certain compounds like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine inhibit human DHODH, which could be useful in medicinal chemistry (Lucas-Hourani et al., 2015).
Mitochondrial Enzyme Studies : Bovine liver mitochondrial dihydroorotate dehydrogenase, a dihydroorotate:ubiquinone oxidoreductase, has been studied for its specificity and substrate oxidation rates (Hines, Keys, & Johnston, 1986).
Central Nervous System Actions : Thyrotropin-releasing hormone analogues containing dihydroorotic acid, like TA-0910, show significant central nervous system actions (Suzuki, Sugano, Matsumoto, Yamamura, & Ishida, 1990).
Pyrimidine Biosynthesis : Dihydroorotate dehydrogenase's location on the outer membrane of mitochondria plays a crucial role in pyrimidine biosynthesis (Chen & Jones, 1976).
Anti-arthritic Potential : Benzylidenehydrazinyl-substituted thiazole derivatives, potent inhibitors of human DHODH, show potential anti-arthritic effects (Li et al., 2015).
Antimalarial Drugs : Orotate analogs that inhibit dihydroorotase and dihydroorotate dehydrogenase are potential antimalarial drugs (Krungkrai, Krungkrai, & Phakanont, 1992).
Antiviral Properties : 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines show promising antiviral properties, significantly inhibiting human DHODH (Munier-Lehmann et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .
Eigenschaften
IUPAC Name |
methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRONAYCHITNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341654 | |
| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dihydroorotate | |
CAS RN |
23903-57-3 | |
| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



